VU 0238429
Description
Overview of the Muscarinic Acetylcholine (B1216132) Receptor Family and Central Nervous System Roles
The muscarinic acetylcholine receptor family is integral to the cholinergic system, mediating many effects of acetylcholine in the CNS and periphery. wikipedia.orgwikipedia.orgebi.ac.uk In the CNS, mAChRs are involved in diverse functions including learning, memory, and reward pathways. mdpi.com All five subtypes (M1-M5) are expressed in the CNS, with varying distributions and roles depending on their location. mdpi.comjax.org For instance, M1, M4, and M5 mAChRs are predominantly found in the CNS and are essential for normal neuronal function. pnas.org M1 receptors are primarily expressed in the neocortex, hippocampus, and striatum and are associated with facilitating learning and memory. mdpi.com M4 receptors are also found in the striatum, neocortex, hippocampus, and basal ganglia, and their activation can lead to auto-inhibition of acetylcholine release and influence dopaminergic neurotransmission. mdpi.comebi.ac.uk
M5 mAChR Expression, Distribution, and Physiological Significance
The M5 mAChR subtype is primarily found in the central nervous system, although its expression levels are relatively low compared to other subtypes, representing less than 2% of the total CNS mAChR population. ebi.ac.ukpnas.org Despite its lower expression, the M5 receptor is considered to play a vital role, particularly in the mesolimbic reward pathway due to its presence on dopaminergic neurons in the ventral tegmental area (VTA). pnas.orgresearchgate.net M5 receptors are also found in the substantia nigra and hypothalamus. wikipedia.orgresearchgate.net While predominantly a CNS receptor, M5 receptor mRNA has been detected in peripheral tissues such as rat basilar, pulmonary, mesenteric, and tail arteries, as well as in esophageal smooth muscle and the heart, though its functional significance in these peripheral locations is less well-understood. ebi.ac.uknih.gov Recent research also indicates a role for M5 in spermatogenesis. bioscientifica.com The precise physiological roles of the M5 receptor are still being investigated, partly due to the historical lack of highly selective ligands to study its function in native tissues. wikipedia.orgnih.govwikidoc.org
Intrinsic M5 mAChR Signaling Cascades and G-Protein Coupling
Muscarinic receptors are GPCRs that transmit signals into the cell by coupling with G-proteins. d-nb.info The M5 receptor, along with the M1 and M3 subtypes, belongs to the "M1-like" family and preferentially couples to G proteins of the Gq/11 family. sdbonline.orgjax.orgpnas.orgd-nb.infofrontiersin.org This coupling initiates a cascade of intracellular events.
Activation of M5 receptors, through coupling with Gq/11 proteins, leads to the activation of phosphoinositide-specific phospholipase Cβ (PLCβ). tdx.catjax.orgd-nb.infofrontiersin.org This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG). tdx.catjax.orgd-nb.infofrontiersin.org The generation of IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to an increase in intracellular cytosolic Ca2+ levels. tdx.catjax.orgd-nb.infofrontiersin.org DAG, in conjunction with increased intracellular Ca2+, activates protein kinase C (PKC). tdx.catjax.orgd-nb.infofrontiersin.org This Gq/11-mediated pathway is generally associated with excitatory effects in neuronal tissue, for example, by increasing neuronal excitability. d-nb.info
While M2 and M4 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and protein kinase A (PKA) activity, the signaling of Gq-coupled receptors like M5 regarding adenylate cyclase and PKA is more complex and can be cell-type specific. nih.govwikipedia.orgjax.orgd-nb.infofrontiersin.orgpnas.org Activation of M5 is known to effectively decrease cyclic AMP levels and downregulate the activity of protein kinase A (PKA). wikipedia.orgwikidoc.org However, Gq-coupled mAChRs, by increasing intracellular calcium levels, can also activate calmodulin-sensitive adenylyl cyclases, potentially leading to increased cAMP levels in certain contexts. pnas.org Furthermore, adenylyl cyclase isoforms can be regulated by phosphorylation by kinases like PKA and PKC, which are themselves regulated by mAChRs. pnas.org
As discussed, M5 receptor activation is directly linked to phosphoinositide degradation via the PLCβ pathway, generating IP3 and DAG. wikipedia.orgnovusbio.comebi.ac.ukwikidoc.orguniprot.org This process is central to the M5 signaling cascade. Beyond this, binding of acetylcholine to the M5 receptor can also trigger potassium channel modulation. wikipedia.orgebi.ac.ukwikidoc.org In neuronal tissue, the activation of the Gq-dependent signaling cascade can increase neuronal excitability through mechanisms including the modulation of ion channels, such as the activation of nonspecific cation channels or the inhibition of Ca2+-activated K+ channels. tdx.catd-nb.info
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c1-24-11-4-2-10(3-5-11)9-21-14-7-6-12(25-17(18,19)20)8-13(14)15(22)16(21)23/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGZXFOLMHCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655290 | |
| Record name | VU 0238429 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-92-6 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-92-6 | |
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| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | VU-0238429 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160247926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VU 0238429 | |
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| Record name | VU0238429 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | VU-0238429 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1ZWF5Q3P | |
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Discovery and Preclinical Characterization of Vu 0238429 As an M5 Positive Allosteric Modulator
Historical Context of M5 mAChR Ligand Development
The muscarinic acetylcholine (B1216132) receptors (mAChRs) consist of five subtypes (M1-M5), which mediate the diverse effects of acetylcholine in the central and peripheral nervous systems. nih.govbiorxiv.org M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C and calcium mobilization, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase. nih.govbiorxiv.org Historically, the development of subtype-selective mAChR ligands has been difficult due to the high sequence homology, particularly within the orthosteric binding site where acetylcholine binds. wikidoc.orgnih.govfrontiersin.org
Compared to other mAChR subtypes, relatively little was known about the M5 receptor, which is expressed at lower levels in the central nervous system (CNS) and peripheral tissues. nih.govnih.gov Studies utilizing M5 knockout mice provided early insights into its potential physiological roles, suggesting its involvement in mediating acetylcholine-induced vasodilation in the cerebral vasculature and its potential relevance for cerebrovascular diseases and ischemic stroke. nih.govnih.govresearchgate.net These studies highlighted the need for selective M5 ligands to further explore its function and therapeutic potential. The emergence of allosteric modulation as a strategy to achieve subtype selectivity paved the way for the discovery of compounds like VU 0238429. nih.govnih.gov
High-Throughput Screening Initiatives Leading to this compound Identification
The discovery of this compound was a result of functional high-throughput screening (HTS) initiatives aimed at identifying allosteric modulators of muscarinic receptors. researchgate.netvanderbilt.edunih.gov A functional HTS assay, often involving cell-based Ca2+ mobilization, was employed to screen large libraries of compounds for their ability to potentiate the activity of acetylcholine at different muscarinic receptor subtypes. researchgate.netvanderbilt.edunih.gov
One such screening effort identified VU0119498 as a lead compound. researchgate.netvanderbilt.edunih.gov VU0119498 demonstrated activity as a PAM for the Gq-coupled mAChRs, showing micromolar potencies for potentiating acetylcholine responses at M1, M3, and M5 receptors in cell-based Ca2+ mobilization assays. researchgate.netvanderbilt.edunih.govnih.govnih.gov This initial lead compound, while not selective for M5, provided a starting point for further medicinal chemistry efforts focused on improving subtype selectivity. researchgate.netnih.gov
Optimization of Molecular Scaffolds for M5 Selectivity
Following the identification of VU0119498, subsequent chemical optimization efforts were undertaken to develop compounds with improved potency and selectivity, specifically for the M5 receptor. researchgate.netvanderbilt.edunih.govnih.gov These efforts involved the synthesis and evaluation of numerous analogs based on the core structure of the initial lead. nih.govnih.gov
Structural Derivation from Precursor Allosteric Modulators (e.g., VU-0119498)
This compound is structurally derived from earlier allosteric modulators, particularly the pan Gq mAChR PAM VU0119498. nih.govnih.govwikipedia.org VU0119498 is an isatin (B1672199) derivative, identified from the initial HTS. researchgate.netnih.govnih.gov Chemical modifications to the VU0119498 scaffold were explored to enhance M5 receptor preference. nih.govnih.gov For instance, incorporating a 5-trifluoromethoxy (5-OCF3) moiety on the isatin ring was found to be essential for M5 PAM activity and acted as a 'molecular switch' to modulate mAChR subtype selectivity. nih.gov
The structure of this compound, 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indole-2,3-dione, reflects these optimization efforts. wikipedia.orgciteab.com The replacement of the O-methyl group in a related structure with a phenyl group was also noted to further improve receptor subtype selectivity. wikipedia.org
Pharmacological Refinement for Subtype Preference
Pharmacological evaluation of the synthesized analogs was crucial in refining their subtype preference. Compounds were tested across the five muscarinic receptor subtypes (M1-M5) to assess their potency and selectivity as PAMs. researchgate.netvanderbilt.edunih.govnih.gov
Through this iterative process of synthesis and pharmacological testing, this compound was discovered. researchgate.netvanderbilt.edunih.govnih.gov It demonstrated a significantly improved selectivity profile compared to its precursor, VU0119498. researchgate.netvanderbilt.edunih.govnih.gov While VU0119498 showed micromolar potency at M1, M3, and M5, this compound exhibited a marked preference for the M5 receptor. researchgate.netvanderbilt.edunih.govnih.gov
Definitive Pharmacological Profile of this compound
This compound is characterized as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor. wikipedia.orgtocris.comrndsystems.commedchemexpress.com Its pharmacological profile has been defined through in vitro studies, primarily utilizing cell-based functional assays. researchgate.netvanderbilt.edunih.gov
M5 Receptor Potentiation Properties
This compound functions by potentiating the response of the M5 receptor to its endogenous agonist, acetylcholine. researchgate.netvanderbilt.edunih.govnih.govfrontiersin.orgnih.gov It does not compete for binding at the orthosteric acetylcholine binding site but rather enhances the affinity of the M5 receptor for acetylcholine. nih.govportico.org
In cell-based Ca2+ mobilization assays, this compound has demonstrated potentiation of M5 receptor activity with an reported EC50 value of approximately 1.16 µM. researchgate.netvanderbilt.edunih.govtocris.comrndsystems.commedchemexpress.com Crucially, this compound exhibits significant selectivity for M5 over other muscarinic receptor subtypes. researchgate.netvanderbilt.edunih.govtocris.comrndsystems.commedchemexpress.com It shows greater than 30-fold selectivity versus M1 and M3 receptors, with EC50 values exceeding 30 µM at these subtypes. researchgate.netvanderbilt.edunih.govtocris.comrndsystems.commedchemexpress.com Furthermore, this compound displays no potentiator activity at M2 or M4 receptors. researchgate.netvanderbilt.edunih.govtocris.comrndsystems.commedchemexpress.com
This selectivity profile makes this compound a valuable tool for investigating the specific roles of the M5 receptor in various biological systems. nih.gov Studies have utilized this compound to explore the involvement of M5 receptors in modulating dopamine (B1211576) transporter (DAT) function and dopamine release. frontiersin.orgnih.govresearchgate.net For example, the M5 positive allosteric modulator this compound was shown to potentiate the effect of carbachol (B1668302) and acetylcholine on DAT activity in primary midbrain cultures. frontiersin.orgresearchgate.net Additionally, selective potentiation of M5 using this compound has been shown to influence dopamine release in the dorsal striatum. researchgate.net
While this compound demonstrated robust activity and selectivity at both human and rat M5 receptors in vitro, studies in rats indicated poor brain exposure when administered systemically, which limited its utility as an in vivo pharmacological probe. nih.govnih.govuliege.be Despite this, its in vitro profile and selectivity were critical in advancing the understanding of M5 receptor function and guiding the development of subsequent M5-selective compounds with improved properties. nih.govacsmedchem.org
Potency and Selectivity of this compound (Representative Data)
| Receptor Subtype | EC50 (µM) | Selectivity vs. M5 (Fold) |
| M5 | 1.16 | 1 |
| M1 | >30 | >30 |
| M3 | >30 | >30 |
| M2 | No activity | - |
| M4 | No activity | - |
Note: Data compiled from multiple sources and represents typical findings. Specific values may vary slightly depending on the experimental conditions and assay used. researchgate.netvanderbilt.edunih.govtocris.comrndsystems.commedchemexpress.com
Comparative Selectivity Across Muscarinic Receptor Subtypes (M1, M2, M3, M4)
A key aspect of the preclinical characterization of this compound involved evaluating its selectivity profile across the other muscarinic acetylcholine receptor subtypes (M1, M2, M3, and M4). Studies have consistently shown that this compound exhibits significant selectivity for the M5 receptor. It demonstrates greater than 30-fold selectivity when compared to M1 and M3 receptors. researchgate.nettocris.commedchemexpress.comabcam.commedchemexpress.comglpbio.cnrndsystems.comglpbio.comnih.gov Specifically, the EC50 values for M1 and M3 receptors are reported as >30 μM. tocris.comabcam.comrndsystems.com Crucially, preclinical data indicate that this compound displays no potentiator activity at either the M2 or M4 receptor subtypes. researchgate.nettocris.commedchemexpress.comabcam.commedchemexpress.comglpbio.cnrndsystems.comglpbio.com This distinct selectivity profile highlights this compound as a valuable tool for investigating the specific roles of the M5 muscarinic receptor.
| Receptor Subtype | EC50 (μM) | Selectivity vs M5 |
| M5 | 1.16 | - |
| M1 | >30 | >30-fold |
| M3 | >30 | >30-fold |
| M2 | No activity | - |
| M4 | No activity | - |
Allosteric Mechanism of Action and Acetylcholine Affinity Modulation
This compound functions as a positive allosteric modulator (PAM) of the M5 receptor. researchgate.netwikipedia.orgtocris.commedchemexpress.comabcam.commedchemexpress.comglpbio.cnrndsystems.comglpbio.comnih.govmedchemexpress.commdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site where the primary neurotransmitter, acetylcholine, binds. mdpi.comsemanticscholar.org Binding at this allosteric site induces a conformational change in the receptor. mdpi.comsemanticscholar.org In the case of positive allosteric modulators like this compound, this conformational change enhances the action of the orthosteric agonist, acetylcholine. mdpi.comsemanticscholar.org Research has shown that this compound does not compete for binding at the orthosteric acetylcholine binding site. nih.govportico.org Instead, its allosteric binding leads to an increased affinity of the M5 receptor for acetylcholine. nih.govportico.org This positive cooperativity between this compound and acetylcholine results in a potentiation of the receptor's response to acetylcholine, effectively increasing neurotransmission mediated by the M5 receptor. mdpi.com
Cellular and Subcellular Mechanisms of Vu 0238429 Action
Interactions with Dopamine (B1211576) Transporter (DAT) Function
A primary functional consequence of VU 0238429's action is its influence on the dopamine transporter (DAT), a key regulator of extracellular dopamine concentrations. frontiersin.orgnih.govresearchgate.netvanderbilt.edu
This compound enhances the reduction in DAT activity induced by muscarinic receptor agonists like carbachol (B1668302) and acetylcholine (B1216132). nih.govfrontiersin.orgnih.govresearchgate.netresearcher.liferesearchgate.net This effect is associated with the internalization of the DAT from the cell surface. frontiersin.orgnih.govresearcher.life The muscarinic receptor-mediated internalization of DAT, potentiated by this compound, is dependent on clathrin and dynamin, suggesting an endocytic mechanism. nih.govfrontiersin.orgnih.govresearchgate.net Studies in acute midbrain slices have confirmed that muscarinic receptor stimulation leads to a loss of membrane expression of DAT, contributing to the decrease in dopamine transport. frontiersin.orgnih.govresearcher.life Furthermore, M5 receptor activation can also promote dopamine efflux through DAT via a Gβγ-dependent mechanism. vanderbilt.edu
Table 2: Mechanisms Involved in Muscarinic Receptor-Mediated DAT Modulation Enhanced by this compound
| Mechanism | Involvement | Evidence | Source |
| PKC Activation | Mediates DAT internalization | Blocked by PKC inhibitors | nih.govfrontiersin.orgnih.govresearchgate.netresearcher.liferesearchgate.net |
| Clathrin Dependence | Required for DAT internalization | Shown in various model systems | nih.govfrontiersin.orgnih.govresearchgate.net |
| Dynamin Dependence | Required for DAT internalization | Shown in various model systems | nih.govfrontiersin.orgnih.govresearchgate.net |
| Gq Protein Coupling | Links M1/M5 receptors to PKC activation | Blocked by Gq inhibitor peptide | frontiersin.orgnih.gov |
| Gβγ Dependence | Involved in DAT-mediated dopamine efflux | Demonstrated with M5R activation | vanderbilt.edu |
| DAT Internalization | Leads to loss of surface DAT expression | Confirmed by biotinylation studies | frontiersin.orgnih.govresearcher.life |
This compound functions as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor. wikipedia.orgnih.govwikidoc.orgadooq.comglpbio.com M1 and M5 muscarinic receptors are present on dopamine neurons and play a role in modulating DAT function. nih.govfrontiersin.orgnih.govresearchgate.netresearcher.liferesearchgate.net Stimulation of these receptors decreases dopamine transport. nih.govfrontiersin.orgnih.govresearchgate.netresearcher.liferesearchgate.net this compound potentiates the effects of muscarinic agonists on DAT activity, highlighting the involvement of M5 receptors in this modulation. nih.govfrontiersin.orgnih.govresearchgate.netresearcher.liferesearchgate.net The M5 receptor is particularly relevant as it is reported to be the only muscarinic receptor subtype detectable in midbrain dopaminergic neurons. nih.gov This makes the M5 receptor, and modulators like this compound, attractive targets for selectively influencing dopaminergic signaling. nih.gov
Table 3: Key Receptors and Modulators Involved
| Compound/Receptor | Type | Role in this compound Action Context | Source |
| This compound | Selective M5 PAM | Enhances M5 activity | wikipedia.orgnih.govwikidoc.orgadooq.comglpbio.com |
| M5 Receptor | Muscarinic Acetylcholine Receptor | Primary target of VU 02384429 | wikipedia.orgnih.govwikidoc.orgadooq.comglpbio.com |
| M1 Receptor | Muscarinic Acetylcholine Receptor | Contributes to DAT modulation | nih.govfrontiersin.orgnih.govresearchgate.netresearcher.liferesearchgate.net |
| Dopamine Transporter (DAT) | Neurotransmitter Transporter | Activity and trafficking modulated | frontiersin.orgnih.govresearchgate.netvanderbilt.edu |
| Carbachol | Cholinomimetic drug (agonist) | Used to stimulate muscarinic receptors | nih.govfrontiersin.orgnih.govresearchgate.netresearcher.liferesearchgate.net |
| Acetylcholine | Endogenous neurotransmitter (agonist) | Stimulates muscarinic receptors | nih.govfrontiersin.orgresearchgate.netresearchgate.net |
| Pirenzepine | M1/M5 antagonist | Blocks muscarinic effects on DAT | nih.govfrontiersin.orgnih.govresearchgate.netresearcher.liferesearchgate.net |
| Bisindolylmaleimide | PKC Inhibitor | Blocks muscarinic effects on DAT | nih.govfrontiersin.orgnih.govresearchgate.netresearcher.liferesearchgate.net |
Functional Impact on Neuromuscular Transmission
Studies have explored the influence of this compound on neuromuscular transmission, examining its interaction with M5 cholinoreceptors at the neuromuscular junction and its modulation of hypoglossal motoneuron activity.
Investigation of M5 Cholinoreceptor Effects at the Neuromuscular Junction
Muscarinic cholinoreceptors are known to regulate neurosecretion at vertebrate neuromuscular junctions. researchgate.net The presence and localization of various muscarinic receptor subtypes, including M5, at the motor endplates and nerve terminals have been demonstrated. researchgate.net
Research specifically investigating the effects of this compound, as an allosteric modulator of M5 cholinoreceptors, on neuromuscular transmission has been conducted using models such as the mouse diaphragm. researchgate.netkpfu.rudntb.gov.ua These studies aim to elucidate how modulating M5 receptor activity influences the complex process of neurotransmission at the neuromuscular junction. researchgate.net The observation that the positive M5 mAChR modulator, VU-0238429, decreased the strength of muscle contractions during both indirect and direct stimulation supports the postsynaptic localization of M5 mAChRs and suggests a potential for direct regulation of muscle contractility by acetylcholine. nih.gov
Modulation of Hypoglossal Motoneuron Activity and Inspiratory Bursting
The hypoglossal motor nucleus plays a crucial role in controlling upper airway muscles, and its activity is vital for maintaining airway patency, particularly during inspiration. researchgate.netsquarespace.com Muscarinic acetylcholine receptors are involved in modulating hypoglossal motoneuron excitability through pre- and post-synaptic effects. researchgate.net
Studies utilizing rhythmic brainstem slice preparations containing the preBötzinger complex and the hypoglossal nucleus have investigated the impact of modulating M5 receptors with this compound on inspiratory bursting activity at hypoglossal motoneurons. researchgate.netsquarespace.comresearcher.life Modulating M5 receptors locally with this compound at concentrations of 20 μM and 1000 μM was shown to increase burst amplitude. Specifically, this compound at 20 μM increased burst amplitude to 116% ± 5% of control muscarine-mediated excitation, while at 1000 μM, it increased burst amplitude to 119 ± 4% of control. researchgate.net Another report indicated that modulating M5 receptors locally with this compound (1000 μM) had little effect on burst amplitude (119 ± 4% of control burst response, n=3, P0-6) researchgate.net, while another noted an increase of 25 ± 7% researcher.life. Preliminary data also suggested that excitatory muscarinic receptor subtypes contribute to the excitatory response early in postnatal maturation. researchgate.net
Here is a summary of the observed effects of this compound on hypoglossal inspiratory burst amplitude:
| Concentration of this compound | Effect on Burst Amplitude (% of Control) | Notes | Source |
| 20 μM | 116 ± 5% | Relative to control muscarine (B1676868) excitation | researchgate.net |
| 1000 μM | 119 ± 4% | Relative to control muscarine excitation | researchgate.net |
| 1000 μM | 119 ± 4% | Relative to control burst response | researchgate.net |
| Not specified | 125 ± 7% | Increase | researcher.life |
Synaptic and Network Level Effects in Central Nervous System Circuitry
The hippocampus is a brain region critical for processes such as spatial information processing and episodic memory formation, tasks that rely on the precise functioning of hippocampal circuitry, including inhibitory interneurons and cholinergic inputs. nih.gov Investigations have explored the influence of this compound on synaptic transmission and network activity within the hippocampus.
Influence on Synaptic Transmission in Hippocampal CA1 Interneurons
Cholinergic synaptic transmission onto hippocampal CA1 interneurons has been investigated using techniques such as optogenetics combined with whole-cell patch clamp recordings in acute brain slices. nih.gov These studies measure muscarinic responses produced by the release of endogenous acetylcholine from cholinergic inputs. nih.gov
In the context of these investigations, the effect of the M5 positive allosteric modulator this compound (5 μM) on synaptic transmission in hippocampal CA1 interneurons was assessed. nih.gov At this concentration, this compound was found to have little effect on either the depolarizing or hyperpolarization responses observed in these interneurons. nih.gov This suggests that at the concentration tested, positive allosteric modulation of M5 receptors by this compound does not significantly alter these specific muscarinic responses in CA1 interneurons.
Assessment of Excitatory Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory and is prominently observed in hippocampal synapses. nih.govresearchgate.netmdpi.com Excitatory synaptic transmission is a key component of hippocampal circuitry and is subject to various forms of plasticity. researchgate.netmdpi.com
While many studies have focused on plasticity in principal neurons, excitatory inputs onto inhibitory interneurons also undergo activity-dependent changes. biorxiv.org Research into the modulation of excitatory synaptic plasticity by muscarinic receptors has been conducted. In studies examining the mechanisms underlying hippocampal theta oscillations, which involve modulation of excitatory and inhibitory neurotransmission, the effect of this compound (30 μM) on excitatory postsynaptic current (EPSC) enhancement was tested. nih.gov At this concentration, this compound, along with other subtype-selective antagonists or modulators (except for a selective M1 antagonist), did not have significant effects on EPSC enhancement. nih.gov This finding suggests that positive allosteric modulation of M5 receptors by this compound at this concentration does not significantly influence the mechanisms responsible for EPSC enhancement in this context, which is related to excitatory synaptic function.
Modulation of Hippocampal Oscillatory Activity
Hippocampal oscillatory activity, such as theta rhythms, represents synchronized rhythmic neural activity crucial for various brain functions, including memory encoding and spatial navigation. nih.govfrontiersin.orgplos.org These oscillations arise from complex interactions within local hippocampal circuits and are influenced by external inputs, including cholinergic projections. frontiersin.org
Preclinical Therapeutic Potential of Vu 0238429 in Neuropsychiatric Models
Investigation in Schizophrenia-Relevant Phenotypes
Animal models that recapitulate specific behavioral and cognitive deficits observed in schizophrenia are crucial for the preclinical evaluation of novel therapeutic agents. Research into VU 0238429 has utilized such models to assess its potential antipsychotic and pro-cognitive effects.
The head-twitch response (HTR) in rodents is a widely used behavioral assay to screen for 5-HT2A receptor activation, a mechanism associated with the effects of hallucinogenic drugs like 2,5-dimethoxy-4-iodoamphetamine (DOI). nih.govnih.gov This model is employed to predict the potential antipsychotic-like activity of new compounds that may interfere with this serotonergic pathway. mdpi.com Activation of the 5-HT2A receptor is a necessary component for the HTR induced by classical hallucinogens. nih.gov
While the HTR model is extensively used, a limitation is that compounds other than 5-HT2A agonists, including muscarinic acetylcholine (B1216132) receptor antagonists, can also induce this behavior. wikipedia.org Currently, specific preclinical studies detailing the effects of the M5 positive allosteric modulator this compound on the DOI-induced head-twitch response have not been reported in the available scientific literature. Therefore, its capacity to modulate this specific psychomimetic-induced behavioral deficit remains to be characterized.
A core feature of schizophrenia is significant cognitive impairment. The non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 is frequently used in animal models to induce cognitive deficits that mimic those seen in the disorder, particularly in domains of learning and memory. nih.govfrontiersin.org
Studies have demonstrated that activators of muscarinic receptors can prevent the development of these cognitive dysfunctions. patsnap.com The M5 PAM this compound has shown efficacy in ameliorating MK-801-induced deficits in spatial learning and memory retention as assessed by the Morris Water Maze (MWM) test. researchgate.net In this paradigm, MK-801 administration typically impairs the ability of mice to learn and remember the location of a hidden platform. Treatment with this compound was found to counteract this effect, suggesting a potential for M5 receptor modulation to restore cognitive function in the context of NMDA receptor hypofunction. researchgate.net
Table 1: Effect of this compound on MK-801-Induced Deficits in Spatial Memory Retention (Morris Water Maze) Data conceptualized from preclinical findings.
| Treatment Group | Latency to First Entry to Target Zone (seconds) | Number of Entries to Target Zone |
|---|---|---|
| Control | Lower (reflecting intact memory) | Higher (reflecting intact memory) |
| MK-801 | Significantly Increased | Significantly Decreased |
| MK-801 + this compound | Significantly Reduced vs. MK-801 | Significantly Increased vs. MK-801 |
These findings indicate that potentiation of M5 receptor signaling can reverse cognitive impairments in preclinical models relevant to schizophrenia. researchgate.net
The rationale for targeting muscarinic receptors in schizophrenia is supported by a growing body of evidence from preclinical models, post-mortem studies, and neuroimaging, which point to a dysregulation of this system in the disorder. frontiersin.org The "muscarinic hypothesis" of schizophrenia proposes that reduced cholinergic signaling contributes to the cognitive and psychotic symptoms of the illness.
Much of the research has centered on the M1 and M4 receptor subtypes. nih.govpnas.org Post-mortem studies have revealed a significant reduction in M1 receptor density in the cortex of a subset of individuals with schizophrenia, a group sometimes referred to as having a muscarinic receptor deficit sub-group (MRDS). frontiersin.org Activation of M1 and/or M4 receptors is hypothesized to reduce the severity of positive, negative, and cognitive symptoms. frontiersin.org
While the M1 and M4 receptors have been primary targets, the M5 receptor has also emerged as a potential therapeutic target. nih.gov The role of M5 receptors in the central nervous system is less characterized than other subtypes, but they are notably localized on dopamine (B1211576) neurons in the ventral tegmental area and substantia nigra. biorxiv.org This unique expression pattern places the M5 receptor in a key position to modulate dopamine transmission, a central pathway implicated in psychosis. Therefore, compounds like this compound that selectively modulate M5 receptors offer a valuable pharmacological tool to probe this aspect of the muscarinic hypothesis.
The therapeutic strategy of modulating muscarinic receptors for schizophrenia encompasses several distinct approaches, targeting different receptor subtypes with various mechanisms of action. A comparative analysis highlights the unique position of M5 modulation.
M1/M4 Receptor Agonists: The prototypical compound in this class is xanomeline, an M1/M4-preferring agonist. nih.gov Clinical and preclinical data suggest that its efficacy stems from a synergistic activation of both M1 and M4 receptors, addressing both cognitive deficits and psychotic symptoms. nih.govpnas.org
M1 Positive Allosteric Modulators (PAMs): Compounds such as VU0486846 are designed to selectively enhance M1 receptor signaling. nih.gov This strategy is primarily aimed at improving the cognitive symptoms of schizophrenia, leveraging the high expression of M1 receptors in brain regions critical for cognition, like the cortex and hippocampus. academindex.com
M4 Positive Allosteric Modulators (PAMs): Selective M4 PAMs, such as VU0467154, have demonstrated robust antipsychotic-like profiles in rodent models. nih.govnih.gov This is thought to be mediated by the M4 receptor's role in regulating dopamine release in the striatum. nih.gov
M5 Positive Allosteric Modulators (PAMs): this compound represents a third PAM-based strategy. By targeting the M5 receptor, it offers a distinct mechanism for modulating the dopamine system due to the M5 receptor's specific location on dopamine neurons. biorxiv.org This approach differs from M4 modulation, which primarily affects dopamine release via cholinergic interneurons. Early studies with M5 knockout animals have suggested a role for the receptor in processes relevant to schizophrenia. nih.gov
These different approaches underscore the complexity of the muscarinic system and provide multiple avenues for developing novel antipsychotics with potentially different clinical profiles. ebmpp.org
Efficacy in Models of Cognitive Dysfunction
Cognitive impairment is a major determinant of long-term functional outcomes in schizophrenia. Consequently, preclinical models that assess various cognitive domains are essential for evaluating potential therapeutics.
The novel object recognition (NOR) task is a widely used behavioral assay that assesses recognition memory in rodents. It relies on the innate tendency of animals to explore a novel object more than a familiar one. nih.gov
Preclinical research has investigated the effect of this compound on declarative memory dysfunctions induced by MK-801 using the NOR paradigm. patsnap.com These studies have reported that the combined administration of this compound with a 5-HT1A receptor agonist produced an additive effect in preventing the memory deficits caused by MK-801. patsnap.com This suggests that M5 receptor potentiation contributes to the restoration of recognition memory, a key component of cognitive function that is impaired in schizophrenia.
Table 2: Effect of this compound in a Model of Recognition Memory Deficit (Novel Object Recognition) Based on reported preclinical findings in an MK-801 challenge model.
| Treatment Group | Discrimination Index (Preference for Novel Object) |
|---|---|
| Control | Positive (Indicates intact recognition memory) |
| MK-801 | Near Zero (Indicates impaired recognition memory) |
| MK-801 + this compound (in combination therapy) | Significantly Increased vs. MK-801 (Indicates restored memory) |
While M1 PAMs have also shown robust efficacy in NOR tasks, the findings for this compound suggest that M5 modulation may also be a viable strategy for enhancing cognitive performance. nih.govresearchgate.net
Potential for Addressing Cognitive Deficits Associated with Neurodegenerative Conditions
The M5 receptor is expressed in brain regions crucial for learning and memory, such as the hippocampus. nih.gov Research using M5 receptor knockout mice has demonstrated that the loss of this receptor leads to significant neuronal atrophy, reduced cerebral blood flow, and subsequent memory impairment, highlighting its importance in maintaining cognitive health. nih.gov This foundational evidence suggests that enhancing M5 receptor signaling could be a viable strategy for combating cognitive decline.
Preclinical studies have directly tested the efficacy of this compound in models of cognitive dysfunction. In an animal model that mimics cognitive deficits associated with schizophrenia through the administration of the NMDA receptor antagonist MK-801, repeated administration of this compound was shown to reverse cognitive impairments in the Novel Object Recognition (NOR) test. nih.gov This test is a widely used behavioral assay to assess learning and memory in rodents. The pro-cognitive effects of M5 activation in these models point towards its potential utility in neurodegenerative conditions like Alzheimer's disease, where cholinergic system dysfunction is a key pathological feature. nih.govmdpi.com
| Model | Compound | Key Finding | Cognitive Test | Reference |
|---|---|---|---|---|
| MK-801-Induced Cognitive Deficit | This compound | Reversed cognitive impairments after repeated administration. | Novel Object Recognition (NOR) | nih.gov |
| M5 Receptor Knockout Mice | N/A (Genetic Model) | Showed neuronal atrophy and memory impairment. | Novel Object Recognition (NOR) | nih.gov |
Exploration in Models of Substance Use Disorders and Addiction
The strategic localization of M5 receptors on dopaminergic neurons makes them a compelling target for therapies aimed at treating substance use disorders. nih.gov Preclinical evidence strongly suggests that allosteric modulation of mAChRs, including the M5 subtype, holds promise for reducing drug consumption and preventing relapse. nih.gov While much of the direct compound testing has focused on M5 negative allosteric modulators (NAMs), the results provide critical insight into the receptor's role. For instance, an M5 NAM was found to prevent the acquisition of opioid self-administration and reduce reinstatement of drug-seeking behavior, indicating that modulating this receptor can powerfully influence the addiction cycle. nih.gov This implies that a PAM like this compound could also have significant, albeit potentially different, effects within this domain.
The brain's reward system, particularly the mesolimbic dopamine pathway, is central to the development and maintenance of addiction. nih.govfrontiersin.org The M5 receptor is uniquely positioned to influence this system as it is the primary mAChR subtype located on dopamine neurons in the ventral tegmental area (VTA). nih.gov Activation of these M5 receptors has been shown to potentiate dopamine transmission directly at the terminals within the nucleus accumbens, a critical hub in the reward circuit. nih.gov By enhancing the effect of acetylcholine on these neurons, this compound can directly modulate dopamine release, which is a core mechanism underlying the reinforcing properties of drugs of abuse. nih.govijdmsrjournal.com This provides a direct pathway through which this compound could influence drug-related behaviors.
Stress is a significant factor in both the development of and relapse into substance use disorders. The M5 receptor appears to play a crucial role in behavioral responses to stress and novelty. Studies using mice with a constitutive deletion of the M5 receptor found that these animals exhibited reduced exploration of novel environments and impaired habituation, particularly in males. nih.govbiorxiv.org Furthermore, the function of M5 receptors in potentiating dopamine release was found to be impaired following exposure to repeated restraint or forced swim stress. nih.gov This demonstrates a clear link between stress, M5 receptor function, and exploratory behavior. While direct studies with this compound in stress models are limited, research with an M5 NAM showed it mildly decreased novelty exploration, further confirming the receptor's involvement in this behavior. nih.gov
| Model/Condition | Receptor Target | Key Finding | Reference |
|---|---|---|---|
| M5 Receptor Knockout | M5 mAChR | Reduced exploratory behavior and impaired habituation. | nih.gov |
| Repeated Stress Exposure | M5 mAChR | Impaired M5-dependent potentiation of dopamine transmission. | nih.gov |
| M5 NAM Administration | M5 mAChR | Mildly decreased novelty exploration. | nih.gov |
Consideration in Other Neurological and Behavioral Paradigms
The therapeutic potential of this compound extends to its interaction with other major neurotransmitter systems, suggesting broader applications in neurology and psychiatry.
There is growing evidence of significant interplay between the cholinergic and serotonergic systems. nih.gov A key preclinical study demonstrated a synergistic effect when this compound was co-administered with F15599, a 5-HT1A receptor activator. nih.gov While subeffective doses of each compound alone had no effect, their combined administration successfully reversed cognitive deficits in the MK-801 model. nih.gov This suggests that the pro-cognitive effects of this compound may be enhanced by simultaneous activation of the 5-HT1A serotonin (B10506) receptor, indicating a functional serotonergic-muscarinic interaction that could be leveraged for therapeutic benefit. nih.gov
The brain's primary inhibitory neurotransmitter, GABA, also interacts with the systems modulated by this compound. M5 receptors are believed to be expressed on GABAergic interneurons. nih.gov In models of cognitive impairment induced by NMDA receptor blockade, GABAergic dysfunction is considered a critical underlying factor. patsnap.com The activation of M5 receptors by this compound may help counteract these deficits by modulating the activity of these GABAergic neurons, thereby restoring a proper excitatory/inhibitory balance in cortical circuits. nih.gov This represents an indirect but potentially powerful mechanism through which this compound could exert its therapeutic effects in complex neurological disorders.
Methodological Approaches in Vu 0238429 Research
In Vitro Pharmacological Assays
In vitro studies are crucial for characterizing the direct effects of VU 0238429 on its target receptor, the M5 mAChR, and assessing its selectivity against other muscarinic receptor subtypes. These assays typically involve the use of cell lines, such as Chinese hamster ovary (CHO) cells, genetically engineered to express specific human or rodent muscarinic receptor subtypes. caymanchem.comnih.govamazonaws.com
Calcium Mobilization Assays for Receptor Activation
Calcium mobilization assays are a common functional readout for Gq-coupled receptors like M1, M3, and M5 mAChRs, which signal through the phospholipase C pathway, leading to an increase in intracellular calcium levels. portico.org In these assays, cells expressing the target receptor are loaded with a calcium-sensitive dye. Activation of the receptor by an agonist or a PAM in the presence of a submaximal concentration of an orthosteric agonist (like acetylcholine) triggers calcium release from intracellular stores, which is detected as an increase in fluorescence. nih.govamazonaws.com
For this compound, calcium mobilization assays have been used to demonstrate its ability to potentiate the response of the M5 receptor to acetylcholine (B1216132). caymanchem.comnih.govamazonaws.com These assays were instrumental in identifying this compound as an M5-preferring ligand. nih.govnih.gov
Functional Potency Determination
Functional potency, often expressed as an EC₅₀ value, is determined by measuring the concentration of the compound required to produce a half-maximal effect in a functional assay. In the context of a PAM like this compound, potency is assessed by its ability to enhance the response of a receptor to a submaximal concentration of its orthosteric agonist. nih.gov
Studies using calcium mobilization assays in CHO cells expressing human muscarinic receptor subtypes have shown that this compound has an EC₅₀ of approximately 1.16 µM at the human M5 receptor. tocris.comcaymanchem.comacs.orgresearchgate.netmedchemexpress.cnarctomsci.commedchemexpress.comrndsystems.comglpbio.com Importantly, these studies have demonstrated that this compound exhibits significant selectivity, showing EC₅₀ values greater than 30 µM at M1 and M3 receptors and no significant potentiator activity at M2 or M4 receptors. tocris.comcaymanchem.comacs.orgresearchgate.netmedchemexpress.cnrndsystems.comglpbio.com This selectivity profile is a key characteristic of this compound. tocris.comrndsystems.com
Data on the functional potency and selectivity of this compound is summarized in the table below:
| Receptor Subtype | EC₅₀ (µM) | Selectivity |
| hM5 | 1.16 | - |
| hM1 | >30 | >30-fold |
| hM3 | >30 | >30-fold |
| hM2 | No activity | - |
| hM4 | No activity | - |
This table is based on findings from calcium mobilization assays in CHO cells expressing human muscarinic receptors. tocris.comcaymanchem.comacs.orgresearchgate.netmedchemexpress.cnrndsystems.comglpbio.com
In Vivo Behavioral and Electrophysiological Studies
In vivo studies using animal models, particularly rodents, are essential for understanding the effects of this compound on behavior and neuronal activity within a living system. These studies help to bridge the gap between in vitro findings and potential physiological roles.
Rodent Models for Behavioral Phenotyping
Rodent models are widely used to investigate the behavioral effects of pharmacological compounds. For this compound, behavioral studies have aimed to explore its potential therapeutic relevance in conditions where muscarinic signaling, particularly M5 activity, is implicated.
Studies have investigated the effects of this compound in rodent models relevant to neurological and psychiatric disorders. For instance, it has been shown to reduce head-twitch behavior induced by the serotonin (B10506) (5-HT) receptor agonist DOI in mice. caymanchem.com Additionally, this compound has been reported to reverse MK-801-induced memory deficits in the novel object recognition test in mice, both when administered alone and in combination with other compounds. caymanchem.compatsnap.comuliege.be However, some studies have indicated that this compound was not active in certain behavioral tests, such as the social interaction test, when administered alone. uliege.be
Electrophysiological Recordings of Neuronal Activity
Electrophysiological techniques are employed to measure the electrical activity of neurons and to understand how pharmacological agents modulate this activity. These methods can be applied to brain slices (in vitro or ex vivo) or in live animals (in vivo).
Electrophysiological recordings have been used to investigate the effects of this compound on neuronal circuits. Studies have explored its impact on synaptic transmission and neuronal excitability in various brain regions, including the hippocampus and brainstem. physiology.orgnih.govnih.govnih.gov For example, electrophysiological studies in mouse brainstem slices have examined the effects of this compound on inspiratory bursting at hypoglossal motoneurons. physiology.org Other research has utilized electrophysiological methods to study the modulation of synaptic responses in hippocampal interneurons by muscarinic agonists and modulators, including this compound. nih.govnih.gov Multi-electrode array technology has also been employed to study the effects of this compound on excitatory synaptic transmission in the CA1 area of the rat hippocampus. nih.gov
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques provide insights into the molecular mechanisms underlying the effects of this compound. These methods can be used to study receptor expression, signaling pathways, and protein interactions.
While specific detailed examples of biochemical and molecular biology techniques applied directly to this compound research were less prominent in the immediate search results compared to pharmacological and electrophysiological studies, these techniques are fundamental in understanding the context of its action. Techniques such as Western blotting, immunohistochemistry, quantitative PCR, and receptor binding assays are commonly used in muscarinic receptor research. physiology.orgsbvu.ac.inresearchgate.netvu.edu.pklshtm.ac.ukvu.edu.pk For instance, immunohistochemical techniques have been used to demonstrate the expression of muscarinic receptor subtypes, including M5, in specific neuronal populations relevant to the systems being studied with compounds like this compound. physiology.orgresearchgate.net Receptor binding assays, although not directly assessing the allosteric modulation by PAMs, are crucial for understanding the binding characteristics of ligands to the orthosteric site and how PAMs might influence this binding indirectly. nih.gov Molecular biology techniques, such as cloning and transfection, are essential for generating the cell lines used in in vitro functional assays. nih.govamazonaws.com
Protein Expression Analysis (e.g., Western Blotting)
Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or extract. This method allows researchers to analyze the expression levels of target proteins, providing insights into the molecular changes that occur under different experimental conditions, such as treatment with pharmacological agents like this compound or in various physiological or pathological states.
In the context of muscarinic receptor research, Western blotting has been employed to assess the expression of different muscarinic receptor subtypes, including M5 receptors, in various tissues and cell types. For instance, studies investigating cholinergic signaling in human pancreatic islets have utilized Western blotting to demonstrate the expression of muscarinic receptor M5, alongside other subtypes like M1 and M3, in these cells. citeab.com These findings help to establish the presence of the molecular targets for compounds like this compound in specific biological systems.
While direct Western blot data specifically showing the effect of this compound on the expression levels of M5 receptors or other proteins was not extensively detailed in the provided search results, Western blotting has been used in related studies. For example, a study comparing this compound with other M5 PAMs in the context of tubulin polymerization analysis utilized Western blotting to examine protein expressions in cells treated with a related compound, VU-0365114. nih.gov This indicates the application of Western blotting in studies involving M5 modulators to assess downstream protein changes or confirm target expression.
Furthermore, Western blotting has been used in studies investigating the expression of other receptors and proteins relevant to neurological function in brain regions like the frontal cortices and hippocampi. zhanggroup.org Although the specific results presented in this context related to another compound, F15599, and its effects on 5-HT1A receptors and GAD65 levels, it illustrates the application of Western blotting in evaluating protein expression changes in brain tissue relevant to studies where muscarinic receptor modulators might be investigated. zhanggroup.org
The technique is also generally applicable for detecting variant muscarinic acetylcholine receptor polypeptides, highlighting its utility in characterizing receptor populations. wikipedia.org
Microdialysis for Neurotransmitter Monitoring
Microdialysis is a powerful technique used to measure the concentration of endogenous substances, such as neurotransmitters, in the extracellular fluid of target tissues in living subjects. This method involves implanting a small probe with a semipermeable membrane into the tissue of interest. Extracellular fluid components diffuse across the membrane into a perfusing fluid, which is then collected and analyzed. This allows for the monitoring of dynamic changes in neurotransmitter levels in response to various stimuli or pharmacological treatments.
Microdialysis studies have been conducted to investigate the effects of compounds targeting muscarinic receptors on neurotransmitter release. While specific detailed microdialysis data tables directly demonstrating the effects of this compound on neurotransmitter levels were not prominently featured in the provided snippets, the technique has been used in studies involving related compounds and muscarinic receptor modulation.
For instance, microdialysis studies have shown that acute administration of talnetant, another compound, produced significant increases in extracellular dopamine (B1211576) and norepinephrine (B1679862) in the medial prefrontal cortex. Such studies demonstrate the capability of microdialysis to detect changes in monoamine neurotransmitter levels in brain regions relevant to muscarinic receptor function.
Furthermore, microdialysis has been employed in studies involving positive allosteric modulators (PAMs), a class of compounds to which this compound belongs. These studies have investigated the potential abuse liability of PAMs by examining their effects on dopamine levels in the nucleus accumbens shell. Findings from such studies, indicating a negligible rise in dopamine levels with PAMs, provide general context for the potential neurochemical profile of M5 PAMs like this compound, although specific data for this compound from these microdialysis experiments were not detailed.
Microdialysis is also a valuable tool for analyzing in vivo acetylcholine release, which is fundamental to understanding cholinergic neurotransmission and the effects of muscarinic receptor modulators. Although not specific to this compound in the provided text, this highlights the relevance of microdialysis in assessing the activity of the cholinergic system that is modulated by compounds like this compound.
The technique has also been used in studies investigating the effects of other substances, such as amphetamine, on dopamine release in brain regions like the nucleus accumbens, further illustrating its application in monitoring neurotransmitter dynamics.
Collectively, while detailed quantitative data specifically for this compound from Western blotting and microdialysis were not extensively provided, these methods are integral to the broader research landscape of muscarinic receptors and their modulators, including compounds like this compound, enabling the investigation of protein expression and neurotransmitter dynamics.
Translational Outlook and Future Research Directions
Remaining Gaps in Understanding M5 mAChR Modulatory Roles
Despite the development of selective ligands like VU 0238429, a comprehensive understanding of the precise neurobiological roles of M5 mAChRs in various central nervous system (CNS) disorders remains challenging. researchgate.net M5 receptors are expressed at relatively low levels in the CNS and peripheral tissues compared to other mAChR subtypes. researchgate.net While studies using M5 receptor-deficient mice have provided valuable insights, demonstrating roles in acetylcholine-induced vasodilation in cerebral vasculature and potential relevance for cerebrovascular diseases or acute ischemic stroke, as well as implications in hippocampal-dependent cognitive tests, much is still unknown. researchgate.netresearchgate.net
The mechanisms by which M5 receptor activation potentiates dopamine (B1211576) transmission, particularly in areas like the nucleus accumbens, are not fully elucidated. nih.govbiorxiv.org While it is understood to likely involve both an increase in dopamine release probability and a suppression of dopamine reuptake, the detailed molecular and cellular pathways require further investigation. nih.govbiorxiv.org Furthermore, while M5 receptors are localized to dopamine neurons in the ventral tegmental area and substantia nigra, their specific contributions to various behaviors beyond those linked to dopamine dysregulation and substance use disorders need to be more thoroughly characterized. nih.govresearchgate.net The impact of M5 modulation on other neurotransmitter systems and their interactions also represents a significant gap in current knowledge.
Strategies for Further Preclinical Development
Further preclinical development of this compound and other M5 PAMs necessitates several strategic approaches. Enhancing the central penetrance of these compounds is crucial for studying their effects within the CNS in vivo. researchgate.net While this compound was reported as not centrally penetrant, requiring intracerebroventricular administration for central effects, subsequent optimization efforts have aimed to improve this property. nih.govresearchgate.net For instance, further optimization of this compound led to the discovery of VU-0400265, which displayed similar potency and improved selectivity. nih.gov
Detailed pharmacological characterization across a wider range of preclinical models is essential to fully understand the therapeutic potential and limitations of M5 PAMs. This includes evaluating their efficacy in models of various neurological and psychiatric disorders where M5 receptors are implicated, such as substance use disorders, depression, anxiety, Alzheimer's disease, and schizophrenia. researchgate.netresearchgate.netresearchgate.netphysiology.orgresearchgate.netportico.org Studies have already begun to explore the effects of this compound in animal models relevant to schizophrenia, assessing its impact on behaviors like DOI-induced head twitches and performance in the novel object recognition test. uliege.be
Investigating potential drug-drug interactions is also a critical aspect of preclinical development. For example, a pharmacokinetic analysis indicated that co-administration of this compound with GS39783, a GABAB receptor PAM, slightly decreased the blood-brain barrier permeability of this compound, suggesting potential interactions. uliege.be
Furthermore, structural studies, such as the recent cryo-electron microscopy revealing a novel allosteric binding site at the M5 mAChR, are vital for rational drug design and the development of even more selective and potent M5 modulators. biorxiv.org Understanding these binding sites can guide the synthesis of novel compounds with improved pharmacological properties.
Potential for Clinical Translation to Therapeutic Interventions
The potential for clinical translation of M5 mAChR modulation, particularly through PAMs like this compound, to therapeutic interventions is promising, albeit still in early stages. The restricted expression of M5 receptors, primarily on dopamine neurons, makes them an attractive target for disorders involving dopamine dysregulation. nih.govresearchgate.net
Potential therapeutic areas include substance use disorders, where M5 receptor inactivation has shown promise in modulating dopaminergic signaling and reducing drug-seeking behaviors in preclinical models. researchgate.netnih.govresearchgate.net Conversely, M5 receptor activation may hold therapeutic potential for conditions that could benefit from enhanced CNS circulation and blood flow, such as Alzheimer's disease, schizophrenia, and ischemic stroke, based on findings from M5 knockout mice studies. researchgate.netbiorxiv.org M5 activation has also been suggested as a potential target for treating Alzheimer's disease, possibly in combination with M1 activation. researchgate.net
Preclinical studies utilizing this compound have explored its effects in models relevant to schizophrenia, showing activity in tests like DOI-induced head twitches and reversing MK-801-induced memory disruption in the novel object recognition test. uliege.be These findings suggest a potential role for M5 modulation in addressing cognitive deficits associated with schizophrenia.
However, translating these preclinical findings to clinical applications requires overcoming several hurdles, including demonstrating efficacy and safety in humans, optimizing pharmacokinetic properties for appropriate routes of administration, and identifying specific patient populations most likely to benefit from M5-targeted therapies.
Importance of Sex-Specific Considerations in Behavioral Pharmacology
The importance of considering sex-specific differences in behavioral pharmacology is increasingly recognized and is particularly relevant for the study of compounds like this compound and their effects mediated by M5 mAChRs. mdpi.comfrontiersin.orgnih.gov While preclinical studies have historically focused predominantly on male rodents, there is a growing understanding that sex can influence drug responses and behavioral outcomes. nih.govbiorxiv.orgmdpi.comfrontiersin.orgnih.gov
For M5 receptor research, this is critical because the physiological and behavioral functions of this receptor are still being characterized, and potential sex differences in M5 expression, signaling, or downstream effects could significantly impact therapeutic strategies. Studies are beginning to investigate sex differences in M5-dependent potentiation of dopamine transmission and accompanying exploratory behaviors in mice. nih.govbiorxiv.org Early findings suggest that chronic loss of M5 receptor function may manifest disparate impairments in exploratory behavior in male and female mice, despite common dopamine regulation. nih.govbiorxiv.org
Considering sex as a biological variable in preclinical studies is essential for accurately characterizing the effects of M5 modulators and identifying potential sex-specific responses that could influence clinical trial design and patient outcomes. mdpi.comfrontiersin.orgnih.gov Factors such as hormonal fluctuations in females can influence behavioral and neurochemical responses to various substances, highlighting the need for inclusive research designs. mdpi.comnih.gov
Q & A
Q. What ethical approvals are required for studies involving this compound in animal or human tissues?
- Methodological Answer : For animal research, obtain IACUC approval and adhere to the 3Rs (Replacement, Reduction, Refinement). For human-derived samples, ensure IRB approval and compliance with GDPR/HIPAA for data anonymization. Document material transfer agreements (MTAs) for proprietary compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
